6-Chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid
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Overview
Description
6-Chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-Chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Methyl indole-5-carboxylate: A substrate for indigoid generation.
Uniqueness
6-Chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-2-ethyl-3-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO2/c1-3-10-6(2)7-4-8(12(15)16)9(13)5-11(7)14-10/h4-5,14H,3H2,1-2H3,(H,15,16) |
InChI Key |
GCIBHHSKJZPUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2N1)Cl)C(=O)O)C |
Origin of Product |
United States |
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